Selective Butyrylcholinesterase Inhibition: BChE vs. AChE Discrimination Data
6-Bromoquinoline-4-thiol exhibits preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a selectivity profile relevant for Alzheimer's disease research where BChE activity increases as the disease progresses [1]. In competitive inhibition assays against equine serum BChE with varying butyrylthiocholine iodide substrate levels and 20 min preincubation, the compound demonstrated a Ki of 610 nM [1]. In parallel assays against Electrophorus electricus AChE under similar conditions, the Ki was 3.43 × 10³ nM (3,430 nM) [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 610 nM (BChE) |
| Comparator Or Baseline | Ki = 3.43 × 10³ nM (AChE) |
| Quantified Difference | 5.6-fold lower Ki for BChE vs AChE |
| Conditions | Equine serum butyrylcholinesterase; Electrophorus electricus acetylcholinesterase; competitive inhibition; 20 min preincubation |
Why This Matters
This 5.6-fold selectivity window for BChE over AChE provides a defined starting point for structure-activity relationship (SAR) optimization of BChE-selective inhibitors, a class of growing interest for Alzheimer's disease therapeutics.
- [1] BindingDB. BDBM50210170 (CHEMBL3894580). Affinity Data: Ki 610 nM for equine serum butyrylcholinesterase; Ki 3.43E+3 nM for Electrophorus electricus acetylcholinesterase. View Source
